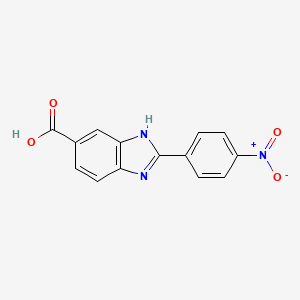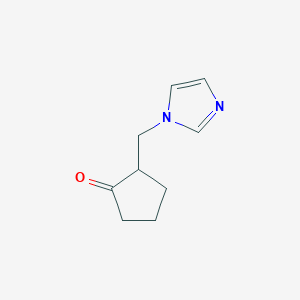
2-(1H-imidazol-1-ylmethyl)cyclopentanone
Übersicht
Beschreibung
2-(1H-imidazol-1-ylmethyl)cyclopentanone, also known as 2-imidazolylmethyl cyclopentanone, is an important organic compound that has numerous applications in both scientific research and laboratory experiments. It is an important intermediate in the synthesis of several drugs, such as diazepam, and is used for the preparation of a variety of heterocyclic compounds. It is also used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. The structure of 2-(1H-imidazol-1-ylmethyl)cyclopentanone is shown in Figure 1 below.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Research on farnesyltransferase inhibitors, related to 2-(1H-imidazol-1-ylmethyl)cyclopentanone, demonstrated their potential in preclinical antitumor activity. These inhibitors showed promise in the treatment of human colon tumors with mutated K-Ras, leading to curative efficacy in certain models (Hunt et al., 2000).
Synthesis of Indolizidine Alkaloids
- In the field of organic synthesis, the compound has been used in the enantioselective synthesis of indolizidine alkaloids, highlighting its utility in complex chemical reactions (Honda et al., 1994).
Thromboxane Synthetase Inhibition
- The compound is involved in the synthesis of thromboxane synthetase inhibitors, which have potential applications in cardiovascular diseases. These inhibitors have shown efficacy in reducing thromboxane production, a key factor in blood clot formation (Cross et al., 1986).
Catalysis
- Its derivatives have been explored in N-heterocyclic carbene-catalyzed reactions, showcasing their role in catalysis and material science (Takaki et al., 2011).
Antimicrobial Activity
- Some studies have focused on synthesizing chalcones with imidazolylmethyl substituents, which exhibit antimicrobial activity. This highlights its potential in the development of new antimicrobial agents (Chính et al., 2014).
Medicinal Chemistry
- The compound's derivatives have been studied for their aromatase inhibitory activities, indicating their potential use in breast cancer treatment (Kato et al., 1995).
Luminescence and Sensing
- Research has also been conducted on the fluorescence properties of derivatives, highlighting their applications in optical materials and sensors (Wan et al., 2010)
Eigenschaften
IUPAC Name |
2-(imidazol-1-ylmethyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-3-1-2-8(9)6-11-5-4-10-7-11/h4-5,7-8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICLEAQGTCBUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-ylmethyl)cyclopentanone | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

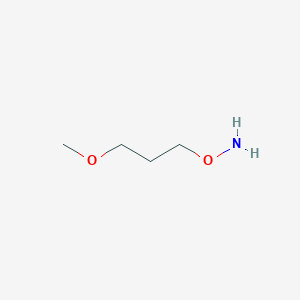
![[(Cyanomethyl)sulfanyl]acetyl chloride](/img/structure/B1354715.png)
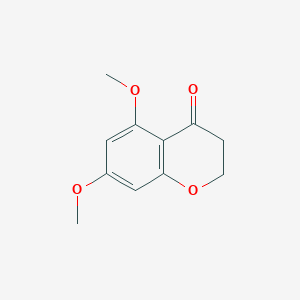
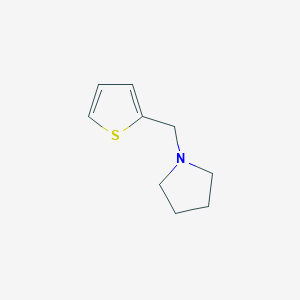
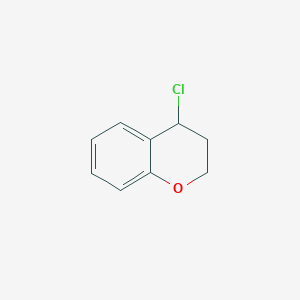
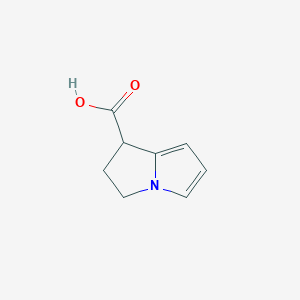
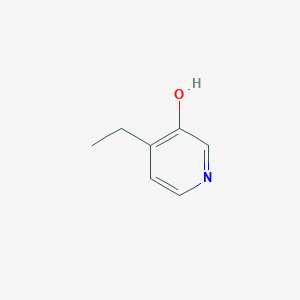
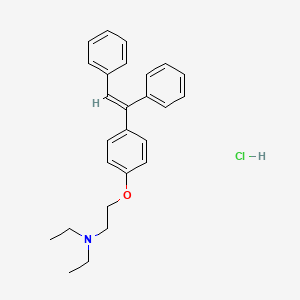
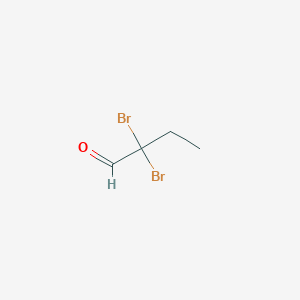
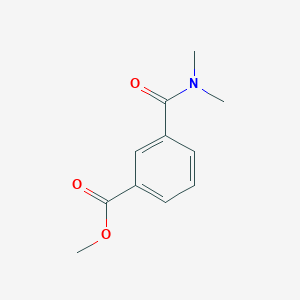
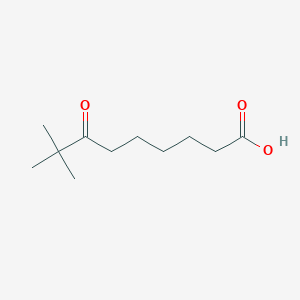
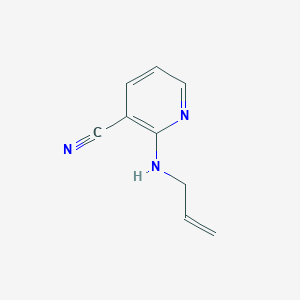
![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)
